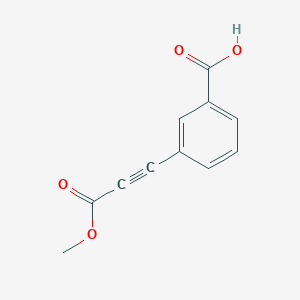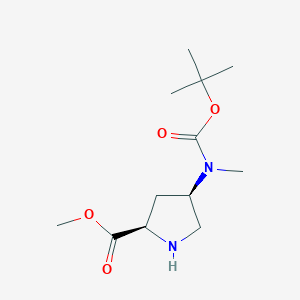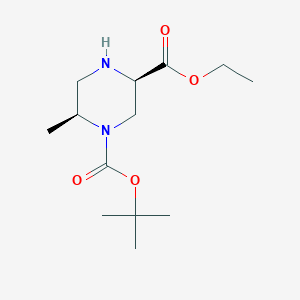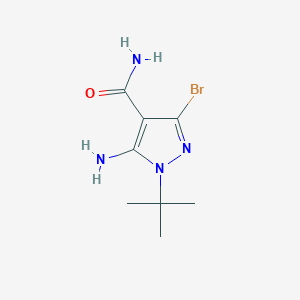
5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions, and a dioxidotetrahydrothiophenyl group, which adds to its reactivity and potential biological activity.
Vorbereitungsmethoden
The synthesis of 5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of scalable processes to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or the dioxidotetrahydrothiophenyl group are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new polymers and coatings
Wirkmechanismus
The mechanism of action of 5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
5-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can be compared with other similar compounds, such as:
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound also features a dioxidotetrahydrothiophenyl group and is studied for its biological activity.
2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid:
Eigenschaften
Molekularformel |
C7H8N2O5S |
|---|---|
Molekulargewicht |
232.22 g/mol |
IUPAC-Name |
5-(1,1-dioxothiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O5S/c10-7(11)5-8-6(14-9-5)4-1-2-15(12,13)3-4/h4H,1-3H2,(H,10,11) |
InChI-Schlüssel |
PMLYJZPBINUXTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1C2=NC(=NO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13336661.png)



![tert-Butyl[sulfanyl(carbonothioyl)]amine](/img/structure/B13336688.png)



